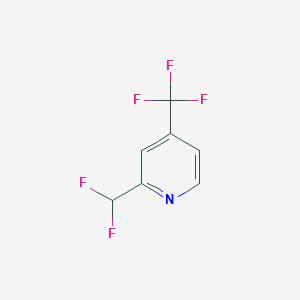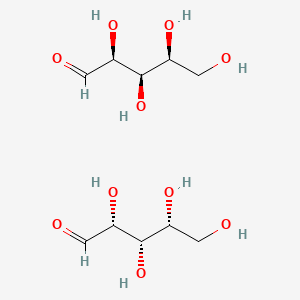
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug design This compound is characterized by its intricate structure, which includes multiple functional groups such as triazoles, amides, and esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure through a Huisgen cycloaddition reaction. This is followed by the introduction of various functional groups through a series of nucleophilic substitution, amidation, and esterification reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for the development of new therapeutics.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its complex structure allows it to interact with multiple molecular targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The presence of triazole and amide groups allows it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate analogs with different substituents.
Other triazole-containing compounds: with similar structural features.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C40H48F2N14O9 |
|---|---|
Molekulargewicht |
906.9 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[[(5-amino-2,2-difluoro-5-oxopentyl)-[3-[[1-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]triazol-4-yl]methylcarbamoyl]-5-[[1-(2-hydroxyethyl)triazol-4-yl]methylcarbamoyl]benzoyl]amino]methyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C40H48F2N14O9/c1-39(2,3)65-35(60)22-56-21-31(49-52-56)18-53(24-40(41,42)9-8-33(43)58)38(63)28-13-26(36(61)45-15-29-19-54(10-11-57)50-47-29)12-27(14-28)37(62)46-16-30-20-55(51-48-30)17-25-4-6-32(7-5-25)64-23-34(44)59/h4-7,12-14,19-21,57H,8-11,15-18,22-24H2,1-3H3,(H2,43,58)(H2,44,59)(H,45,61)(H,46,62) |
InChI-Schlüssel |
KTGZTXSULWKYGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CN(CC(CCC(=O)N)(F)F)C(=O)C2=CC(=CC(=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)OCC(=O)N)C(=O)NCC5=CN(N=N5)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)


![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
